![molecular formula C5H3F2N B1303130 2,5-Difluoropyridine CAS No. 84476-99-3](/img/structure/B1303130.png)
2,5-Difluoropyridine
Overview
Description
2,5-Difluoropyridine is a chemical compound with the empirical formula C5H3F2N . It has a molecular weight of 115.08 g/mol . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2,5-Difluoropyridine and related compounds has been a subject of research. For instance, a study discussed the synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
Molecular Structure Analysis
The molecular structure of 2,5-Difluoropyridine consists of a pyridine ring with two fluorine atoms attached at the 2nd and 5th positions . The InChI string representation of the molecule is InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
.
Physical And Chemical Properties Analysis
2,5-Difluoropyridine is a liquid at room temperature . It has a refractive index of 1.445 and a density of 1.274 g/mL at 25 °C . The SMILES string representation of the molecule is Fc1ccc(F)nc1
.
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds
2,5-Difluoropyridine: is a valuable intermediate in the synthesis of various fluorinated heterocyclic compounds. These compounds are of interest due to their unusual physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. The strong electron-withdrawing nature of fluorine atoms can lead to reduced basicity and reactivity compared to chlorinated or brominated analogues .
Development of Imaging Agents
The compound is used in the synthesis of F-18 substituted pyridines, which are crucial in the development of imaging agents for positron emission tomography (PET). These agents can be used for local radiotherapy of cancer and other diseases, providing a non-invasive way to monitor biological processes in real-time .
Agricultural Chemistry
In the agricultural sector, 2,5-Difluoropyridine serves as a precursor for the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures of agrochemicals can result in improved physical, biological, and environmental properties .
Pharmaceutical Industry
Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom2,5-Difluoropyridine can be a building block for the development of new medicinal drugs, leveraging the unique properties imparted by the fluorine atoms to enhance drug efficacy and stability .
Material Science
This compound is also involved in the preparation of advanced materials, such as poly(pyridine ether)s. These materials have potential applications in various fields, including electronics and nanotechnology, where they can be used to create novel polymers with specific desired properties .
Organic Synthesis Methodology
2,5-Difluoropyridine: is used in organic synthesis methodologies, such as ortholithiations, which are fundamental reactions for creating complex organic molecules. These methodologies are essential for the development of new synthetic routes in organic chemistry .
Safety and Hazards
2,5-Difluoropyridine is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
2,5-Difluoropyridine: is a chemical compound with the molecular formula C5H3F2NWe know that it contains two fluorine atoms attached to the pyridine ring, which can influence its reactivity and biological properties .
Mode of Action:
The interaction of 2,5-Difluoropyridine with its targets likely involves the electron-withdrawing effect of the fluorine substituents. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated or brominated counterparts. The specific mode of action remains an area of ongoing research .
properties
IUPAC Name |
2,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAMUOYNXFXQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376528 | |
Record name | 2,5-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoropyridine | |
CAS RN |
84476-99-3 | |
Record name | 2,5-Difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research demonstrates that each vacant position on the 2,5-difluoropyridine ring can be selectively functionalized. [] This is significant because it allows for the creation of a variety of derivatives with potentially different properties. By employing chlorine or trimethylsilyl groups as directing agents, researchers were able to control which position on the ring underwent subsequent reactions, like carboxylation. This precise control over substitution patterns opens up possibilities for synthesizing a diverse range of fluorinated pyridinecarboxylic acids from a single starting material.
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